![molecular formula C38H54Cl2N4O B12301876 6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)
6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[6-[(2Z)-3,3-dimetil-2-[(2E,4E)-5-(1,3,3-trimetilindol-1-io-2-il)penta-2,4-dienilideno]indol-1-il]hexanoilamino]hexilazanio;dicloruro es un compuesto orgánico complejo con una estructura única. Este compuesto se caracteriza por su núcleo de indolio, que es un derivado del indol, un compuesto orgánico aromático heterocíclico. La presencia de múltiples dobles enlaces y el grupo hexanoilamino se suma a su complejidad y reactividad potencial.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-[6-[(2Z)-3,3-dimetil-2-[(2E,4E)-5-(1,3,3-trimetilindol-1-io-2-il)penta-2,4-dienilideno]indol-1-il]hexanoilamino]hexilazanio;dicloruro implica múltiples pasos, comenzando desde la estructura básica del indol. El proceso generalmente incluye:
Formación del núcleo de indolio: Este paso implica la alquilación del indol para formar el ion indolio.
Adición del grupo hexanoilamino: Esto implica la reacción del ion indolio con ácido hexanoico o sus derivados en condiciones ácidas.
Formación del grupo penta-2,4-dienilideno: Este paso implica la reacción del intermedio con un compuesto dieno adecuado en condiciones controladas para formar el grupo penta-2,4-dienilideno.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la síntesis a gran escala utilizando reactores automatizados para asegurar un control preciso sobre las condiciones de reacción. El uso de catalizadores y vías de reacción optimizadas sería esencial para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
6-[6-[(2Z)-3,3-dimetil-2-[(2E,4E)-5-(1,3,3-trimetilindol-1-io-2-il)penta-2,4-dienilideno]indol-1-il]hexanoilamino]hexilazanio;dicloruro puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el núcleo de indolio y el grupo penta-2,4-dienilideno.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de aluminio y litio (LiAlH₄) se utilizan comúnmente.
Sustitución: Los agentes halogenantes y los nucleófilos se utilizan a menudo en reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir diferentes formas reducidas.
Aplicaciones Científicas De Investigación
6-[6-[(2Z)-3,3-dimetil-2-[(2E,4E)-5-(1,3,3-trimetilindol-1-io-2-il)penta-2,4-dienilideno]indol-1-il]hexanoilamino]hexilazanio;dicloruro tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de ciertas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como componente en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 6-[6-[(2Z)-3,3-dimetil-2-[(2E,4E)-5-(1,3,3-trimetilindol-1-io-2-il)penta-2,4-dienilideno]indol-1-il]hexanoilamino]hexilazanio;dicloruro implica su interacción con dianas y vías moleculares específicas. El compuesto puede ejercer sus efectos mediante:
Unión a receptores específicos: El núcleo de indolio puede interactuar con ciertos receptores, modulando su actividad.
Inhibición de enzimas: El compuesto puede inhibir enzimas específicas, afectando diversas vías bioquímicas.
Inducción de respuestas celulares: El compuesto puede inducir respuestas celulares, lo que lleva a cambios en el comportamiento y la función de las células.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2,2'-binaptil-6,6'-dicarboxílico: Un compuesto con una estructura aromática similar.
2-[2-(Dimetilamino)etoxi]etanol: Un compuesto con grupos funcionales similares.
Singularidad
6-[6-[(2Z)-3,3-dimetil-2-[(2E,4E)-5-(1,3,3-trimetilindol-1-io-2-il)penta-2,4-dienilideno]indol-1-il]hexanoilamino]hexilazanio;dicloruro es único debido a su compleja estructura, que incluye múltiples grupos funcionales y dobles enlaces.
Propiedades
Fórmula molecular |
C38H54Cl2N4O |
|---|---|
Peso molecular |
653.8 g/mol |
Nombre IUPAC |
6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride |
InChI |
InChI=1S/C38H52N4O.2ClH/c1-37(2)30-20-13-15-22-32(30)41(5)34(37)24-10-8-11-25-35-38(3,4)31-21-14-16-23-33(31)42(35)29-19-9-12-26-36(43)40-28-18-7-6-17-27-39;;/h8,10-11,13-16,20-25H,6-7,9,12,17-19,26-29,39H2,1-5H3;2*1H |
Clave InChI |
ATDODHVIKOGGOS-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate](/img/structure/B12301796.png)

![N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12301819.png)
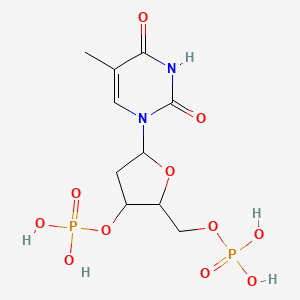

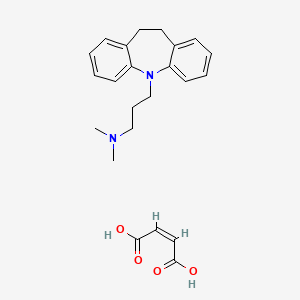
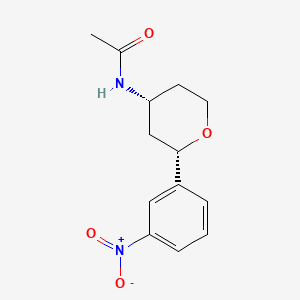
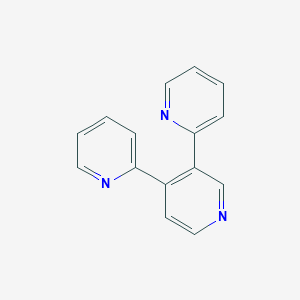
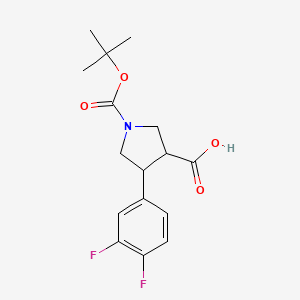

![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)
![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)
![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)

